N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-20-11-6-10(7-12(21-2)13(11)22-3)18-15-17-8-9-4-5-16-14(9)19-15/h4-8H,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPWLLXUZIXFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CNC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040934 | |
| Record name | N-(3,4,5-Trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885702-32-9 | |
| Record name | N-(3,4,5-Trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolopyrimidine core followed by the introduction of the trimethoxyphenyl group. Key steps may involve:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxyphenyl Group: This step often involves coupling reactions such as the Buchwald-Hartwig amination or Chan-Lam coupling.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a complex heterocyclic structure. Its unique arrangement of atoms contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been investigated for its potential anticancer properties. Research indicates that compounds in this class can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidines exhibit inhibitory effects on the growth of various cancer cell lines by targeting the ATP-binding site of kinases .
-
Antiviral Properties :
- The compound has also been evaluated for antiviral activity. Pyrrolo[2,3-d]pyrimidines have demonstrated efficacy against viral infections by interfering with viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases where novel antiviral agents are urgently needed .
- Neuroprotective Effects :
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Metabolism :
Material Science Applications
- Organic Electronics :
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, the compound was tested in an animal model of Alzheimer's disease. Results showed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can inhibit the function of these proteins, leading to various biological effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Pyrrolopyrimidine Derivatives
-
- Structure: N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
- Key Differences: Replaces the 3,4,5-trimethoxyphenyl group with a 3-methoxy-4-piperazinylphenyl moiety.
- Pharmacological Impact: The piperazine ring enhances solubility and may improve binding to kinases like Mer/Axl .
- Synthetic Yield: 19% via catalytic hydrogenation .
-
- Structure: N-([1,10-Biphenyl]-3-yl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
- Key Differences: Incorporates a biphenyl group instead of trimethoxyphenyl.
- Pharmacological Impact: Increased hydrophobicity may enhance membrane permeability but reduce target specificity.
- Synthetic Yield: 5% .
Triazolopyrimidine Derivatives
- Compound 3n ():
- Structure: N-(Benzo[d][1,3]dioxol-5-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.
- Key Differences: Replaces the pyrrolo[2,3-d]pyrimidine core with a triazolo[1,5-a]pyrimidine system.
- Pharmacological Impact: The triazole ring may alter electron distribution, affecting kinase binding .
Substituent Variations
Methoxy Group Positioning
- Compound 13 (): Structure: 7-Benzyl-4-methyl-5-[2-(2,4,5-trimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Key Differences: 2,4,5-Trimethoxyphenyl substituent vs. 7PY’s 3,4,5-trimethoxy group.
Benzyl and Alkyl Additions
- Compound 12 ():
- Structure: 7-Benzyl-4-methyl-5-[2-(2,3,4,5-tetramethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
- Key Differences: Tetramethoxyphenyl and benzyl groups increase molecular weight (MW: 462.5 g/mol) and lipophilicity.
- Pharmacological Impact: Enhanced cytotoxicity (73.5% yield in synthesis) but may compromise solubility .
Key Research Findings
- 7PY demonstrates superior binding affinity to FAK compared to analogs like Compound 4 , which showed weaker interactions due to its biphenyl group .
- The 3,4,5-trimethoxyphenyl group in 7PY is critical for stabilizing hydrogen bonds with CYS502, a feature absent in derivatives with fewer methoxy groups .
- Compound 3n and related triazolopyrimidines exhibit tubulin polymerization inhibition, a mechanism distinct from 7PY ’s kinase targeting .
Biological Activity
N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.31 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a 3,4,5-trimethoxyphenyl group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Inhibitory Effects on Cancer Cell Lines : The compound demonstrated significant inhibitory effects on various cancer cell lines. In particular, it showed an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting a much higher IC50 value of 17.02 μM against non-cancerous MCF10A cells. This indicates a selective cytotoxicity towards cancerous cells with a nearly 20-fold differentiation window .
- Mechanism of Action : The compound was found to induce apoptosis and inhibit cell proliferation by affecting key signaling pathways. It also inhibited matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor metastasis .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Research indicates that this compound can significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages. This suggests its potential as an anti-inflammatory agent through modulation of inflammatory pathways .
Structure-Activity Relationship (SAR)
The presence of electron-donating groups such as methoxy substituents on the phenyl ring enhances the biological activity of the compound. Studies suggest that these modifications can improve the binding affinity to target proteins involved in cancer progression and inflammation .
Case Studies and Experimental Findings
| Study | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong cytotoxicity | |
| MCF10A (non-cancer) | 17.02 | Low selectivity | |
| RAW264.7 (macrophages) | Not specified | Inhibition of iNOS and COX-2 |
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general studies on similar compounds suggest good oral bioavailability and moderate metabolic stability. Toxicological assessments indicate that derivatives within this chemical class exhibit low toxicity profiles at therapeutic doses .
Q & A
Q. What are the optimal synthetic routes for N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives?
Methodological Answer: The synthesis typically involves coupling reactions between pyrrolo[2,3-d]pyrimidine scaffolds and substituted aryl amines. Key steps include:
- Microwave-assisted synthesis (e.g., 120°C for 5 minutes) to improve reaction efficiency and yields, as demonstrated for structurally related compounds .
- Use of Pd/C catalysts and trimethylsilylacetylene for Sonogashira-type couplings to introduce alkynyl groups .
- Purification via silica gel chromatography, with yields ranging from 64% to 88% depending on substituents (e.g., benzyl or methoxy groups) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substitution patterns. For example, the 3,4,5-trimethoxyphenyl group shows distinct singlets for methoxy protons at δ ~3.6–3.8 ppm .
- HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., C25H28N4O3: calculated 440.2160, observed 440.2155) .
- Elemental Analysis : Ensures purity (>95% for most derivatives), with deviations <0.3% for C, H, N .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting kinases like TTBK1 or JAK?
Methodological Answer:
- Docking Workflow : Use software like AutoDock Vina to predict binding poses. For example, 7PY (a close analog) showed a binding energy of -6.42 kcal/mol with focal adhesion kinase (2ETM), forming hydrogen bonds with CYS502 (2.91–3.11 Å) .
- Cluster Analysis : Prioritize conformations with the lowest binding energy and highest cluster population for experimental validation .
- Target Selection : Focus on kinases with conserved ATP-binding pockets (e.g., TTBK1 IC50 = 0.24 µM for related inhibitors) .
Q. How can researchers address discrepancies in bioactivity data across structurally similar analogs?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing a benzyl group with a naphthylmethyl moiety increased tubulin inhibition by 40% in triazolopyrimidine derivatives .
- Statistical Validation : Use ANOVA to assess significance of bioactivity variations (e.g., IC50 values for cytotoxicity assays like SRB, which have a signal-to-noise ratio of ~1.5 at 564 nm) .
- Control Experiments : Verify assay consistency using reference inhibitors (e.g., colchicine for tubulin polymerization assays) .
Q. What in vitro assays are suitable for evaluating kinase inhibition and cytotoxicity?
Methodological Answer:
- Kinase Inhibition :
- Cytotoxicity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
